Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate
Description
Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a 2-methylimidazo[1,2-a]pyridine core linked via a carboxamide group to a piperidine ring, which is further substituted with a phenyl carboxylate moiety. This structure combines pharmacophoric elements associated with ligand-receptor interactions, particularly in purinergic signaling pathways. The methyl group at the 2-position of the imidazopyridine ring and the piperidine-carboxylate substituent are critical for modulating selectivity and pharmacokinetic properties .

Properties
IUPAC Name |
phenyl 4-[[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-20(26-12-6-5-9-19(26)24-16)21(27)23-15-17-10-13-25(14-11-17)22(28)29-18-7-3-2-4-8-18/h2-9,12,17H,10-11,13-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVOCYWHHGLPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through various methods, such as the condensation of 2-aminopyridine with α-haloketones or the cyclization of N-substituted pyridine-2-amines[_{{{CITATION{{{_4{Synthesis of Some Novel (E)-1,5-Dimethyl-2-phenyl-4-(((2-arylimidazo1 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity[_{{{CITATION{{{_4{Synthesis of Some Novel (E)-1,5-Dimethyl-2-phenyl-4-(((2-arylimidazo1 ....
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate is studied for its potential biological activities, such as antimicrobial and antitumor properties[_{{{CITATION{{{4{Synthesis of Some Novel (E)-1,5-Dimethyl-2-phenyl-4-(((2-arylimidazo1 ...[{{{CITATION{{{_2{Recent developments of imidazo[1,2- a ]pyridine analogues as ...](https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b).
Medicine: In the medical field, this compound is investigated for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: In industry, it is used as an intermediate in the production of various chemical products, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
BLU-5937 (Methyl (S)-3-((2-(2,6-difluoro-4-(methylcarbamoyl)phenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-1-carboxylate)
- Structural Differences : BLU-5937 shares the imidazopyridine-piperidine scaffold but incorporates a 2,6-difluoro-4-(methylcarbamoyl)phenyl group at the 2-position of the imidazopyridine and a methyl ester on the piperidine ring.
- Pharmacological Profile: IC50 at human P2X3 receptors: 0.025 μM (highly selective) vs. >24 μM at P2X2/3 receptors, indicating >960-fold selectivity .
Compound 47ab (N-[4-(Diethylamino)phenyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide)
- Structural Differences: Lacks the piperidine-carboxylate group, instead featuring a diethylaminophenyl substituent directly attached to the carboxamide.
- Physicochemical Properties :
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic Acid
- Structural Differences : Replaces the phenyl carboxylate with a biphenyl group and introduces a carboxylic acid at the piperidine-4-position.
- Molecular Weight : 411.5 g/mol , significantly higher than the target compound, which may influence membrane permeability .
Pharmacokinetic and Selectivity Data
Key Observations :
- The 2-methyl group on the imidazopyridine core (shared by the target compound and BLU-5937) correlates with enhanced P2X3 selectivity, likely due to steric hindrance at P2X2/3 binding pockets .
- Piperidine substitutions (e.g., carboxylate vs. carboxylic acid) influence solubility and metabolic stability. BLU-5937’s methyl ester improves oral bioavailability compared to carboxylic acid derivatives .
Therapeutic Implications
- BLU-5937 : Advanced to clinical trials for chronic cough due to its P2X3 selectivity and lack of taste-related adverse effects .
- Piperidine Derivatives : Broader applications in antibacterial (e.g., ethyl 4-hydroxy-2,6-diphenylpiperidine carboxylate) and antitumor contexts highlight the versatility of this scaffold .
Biological Activity
Phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Structural Overview
The compound features a phenyl group linked to a piperidine ring , which is further substituted with a carboxylate and an imidazo[1,2-a]pyridine moiety. The imidazo[1,2-a]pyridine structure is significant due to its presence in various pharmacologically active compounds, including those with antitumor properties. The unique combination of these structural elements may enhance the compound's selectivity and potency in biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Recent advancements have emphasized metal-free synthesis methods , which are environmentally friendly and efficient. The general synthetic pathway includes:
- Preparation of the imidazo[1,2-a]pyridine core .
- Formation of the piperidine ring .
- Carboxylation and final modifications .
Biological Activity
This compound exhibits a range of promising biological activities:
- Antitumor Activity : Compounds containing the imidazo[1,2-a]pyridine scaffold have been associated with various pharmacological effects, including antitumor properties. Studies suggest that this compound may interact with biological targets involved in cancer progression.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, indicating potential for this compound in antimicrobial applications.
Comparative Biological Activity
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| PIK-75 | Imidazo[1,2-a]pyridine core | PI3Kα inhibitor |
| Zolpidem | Imidazole-based structure | Sedative effects |
| Minodronic Acid | 2-substituted imidazole | Antiosteoporosis |
| Phenyl 4-... | Piperidine + imidazo[1,2-a]pyridine | Potential antitumor activity |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antitubercular Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against Mycobacterium tuberculosis. A study synthesized novel triazole analogues that demonstrated effective inhibition at concentrations below 34 µg/mL .
- Cytotoxicity Assessments : In vitro tests on various cancer cell lines have indicated that compounds with similar structural features to this compound possess cytotoxic effects that warrant further investigation .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with specific biological targets, suggesting mechanisms of action that could be elucidated further through experimental validation .
Q & A
Basic Question: What are the common synthetic routes for synthesizing phenyl 4-((2-methylimidazo[1,2-a]pyridine-3-carboxamido)methyl)piperidine-1-carboxylate, and how are intermediates validated?
Answer:
The synthesis typically involves sequential functionalization of the piperidine and imidazo[1,2-a]pyridine moieties. A standard route includes:
Acylation of piperidine : Reacting 4-(aminomethyl)piperidine with 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid using coupling agents like EDC/HOBt to form the carboxamide intermediate .
Esterification : Treating the intermediate with phenyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the phenyl carboxylate group .
Intermediates are validated via HPLC purity checks (≥95%) and structural confirmation using ¹H/¹³C NMR (e.g., verifying methylene bridge protons at δ 3.8–4.2 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion peaks) .
Advanced Question: How can researchers optimize reaction yields for the coupling step between 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and 4-(aminomethyl)piperidine?
Answer:
Optimization requires a Design of Experiments (DoE) approach to evaluate variables:
- Temperature : Elevated temperatures (40–60°C) improve activation but may promote side reactions.
- Coupling agents : Compare HATU vs. EDC/HOBt for efficiency (e.g., HATU often provides higher yields in polar aprotic solvents like DMF).
- Solvent polarity : DMF or DCM with 10% DMF enhances solubility of the piperidine intermediate .
Statistical modeling (e.g., ANOVA) can identify critical parameters. For example, a study on analogous carboxamide syntheses reported a 25% yield increase by switching from EDC to HATU and optimizing solvent ratios .
Basic Question: What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
Answer:
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .
- X-ray crystallography : Determines absolute configuration and piperidine ring conformation (e.g., chair vs. boat), critical for understanding pharmacodynamics .
- ¹H NMR coupling constants : Analyze axial vs. equatorial proton splitting patterns (e.g., J = 10–12 Hz for axial protons in chair conformers) .
Advanced Question: How should researchers resolve discrepancies in biological activity data across different assay systems (e.g., in vitro vs. ex vivo)?
Answer:
Discrepancies often arise from differences in membrane permeability or metabolic stability . Methodological strategies include:
Orthogonal assays : Compare radioligand binding (e.g., orexin receptor assays ) with functional assays (e.g., calcium flux in HEK293 cells).
Metabolite profiling : Use LC-MS to identify degradation products in ex vivo models .
Physicochemical profiling : Measure logP (e.g., shake-flask method) to assess hydrophobicity-driven permeability limitations .
For example, a study on a structurally related piperidine derivative showed ex vivo activity loss due to rapid ester hydrolysis, resolved by prodrug modification .
Basic Question: What are the key structural analogs of this compound, and how do their modifications impact activity?
Answer:
Key analogs include:
| Analog | Modification | Impact |
|---|---|---|
| Phenyl 4-((3-(phenylsulfonyl)propanamido)methyl)piperidine-1-carboxylate | Sulfonyl group replaces methylimidazo[1,2-a]pyridine | Reduced receptor binding affinity (IC₅₀ increases from 12 nM to 220 nM in orexin assays) . |
| Ethyl 1-benzoyl-4-hydroxy-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Benzoyl and hydroxyl groups | Enhanced metabolic stability but reduced solubility (logP increases by 1.2) . |
Advanced Question: How can structure-activity relationship (SAR) studies be systematically designed for this compound’s derivatives?
Answer:
A tiered SAR approach is recommended:
Core modifications : Vary the imidazo[1,2-a]pyridine substituents (e.g., 2-methyl vs. 2-ethyl) to assess steric effects.
Linker optimization : Replace the methylene bridge with ethylene or amide groups to evaluate conformational flexibility .
Piperidine substitutions : Introduce 4-fluoro or 4-cyano groups to modulate electronic properties.
Use parallel synthesis (e.g., 96-well plate format) and high-throughput screening (e.g., fluorescence polarization assays) to test 50–100 derivatives. For instance, replacing the phenyl carboxylate with a methyl ester increased potency by 3-fold in a kinase inhibition study .
Basic Question: What are the best practices for ensuring batch-to-batch consistency in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress (e.g., carbonyl peak at 1720 cm⁻¹ for ester formation) .
- Quality control : Enforce strict specifications for intermediates (e.g., ≤0.5% unreacted piperidine by GC-MS) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify sensitive functional groups (e.g., ester hydrolysis under acidic conditions) .
Advanced Question: How can computational methods (e.g., molecular docking) guide the design of derivatives with improved target selectivity?
Answer:
- Docking simulations : Use software like AutoDock Vina to predict binding poses in orexin receptors (e.g., key interactions: hydrogen bonding with Gln130, π-π stacking with Phe157) .
- MD simulations : Assess conformational stability of the piperidine ring over 100-ns trajectories (e.g., chair conformation retention correlates with higher affinity) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., methyl → trifluoromethyl improves binding by −1.2 kcal/mol) .
Basic Question: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Toxicity screening : Conduct Ames tests for mutagenicity and hepatocyte assays for cytotoxicity (IC₅₀ > 50 µM recommended) .
- Handling protocols : Use gloveboxes for air-sensitive steps (e.g., acyl chloride reactions) and PPE for neurotoxic intermediates .
- Waste disposal : Quench reactive intermediates (e.g., chloroformates) with 10% aqueous sodium bicarbonate before disposal .
Advanced Question: How can researchers address low solubility issues during formulation for in vivo studies?
Answer:
- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous dosing .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200–300 nm size via emulsion-solvent evaporation) to enhance oral bioavailability .
- Salt formation : Convert the free base to a hydrochloride salt (improves aqueous solubility by 10-fold at pH 4.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
